molecular formula C27H35N2O9P B10770719 (2S)-2-[[(2S)-2-[[hydroxy-[(1R)-1-(2-methylpropanoyloxymethoxycarbonylamino)ethyl]phosphoryl]methyl]-3-(4-phenylphenyl)propanoyl]amino]propanoic acid

(2S)-2-[[(2S)-2-[[hydroxy-[(1R)-1-(2-methylpropanoyloxymethoxycarbonylamino)ethyl]phosphoryl]methyl]-3-(4-phenylphenyl)propanoyl]amino]propanoic acid

Cat. No.: B10770719
M. Wt: 562.5 g/mol
InChI Key: HLACXNCYLIKGES-YCRNBWNJSA-N
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Description

PL265 is a dual enkephalinase inhibitor, a small molecule that inhibits the enzymes aminopeptidase N and neprilysin. By inhibiting these enzymes, PL265 increases the local concentration of enkephalins, which are endogenous opioids that provide pain relief. This compound has shown promise in treating chronic pain conditions such as neuropathic pain and ocular pain .

Preparation Methods

The synthesis of PL265 involves the preparation of its active metabolite, PL254. The synthetic route includes the inhibition of enkephalin-degrading enzymes through specific reaction conditions. Industrial production methods for PL265 are designed to ensure high purity and yield, although detailed synthetic routes and reaction conditions are proprietary and not publicly disclosed .

Chemical Reactions Analysis

PL265 undergoes various chemical reactions, primarily focusing on its interaction with enkephalin-degrading enzymes. The compound is stable under physiological conditions and does not undergo significant oxidation or reduction. The major products formed from these reactions are increased levels of enkephalins, which provide analgesic effects .

Scientific Research Applications

PL265 has a wide range of scientific research applications:

Mechanism of Action

PL265 exerts its effects by inhibiting the enzymes aminopeptidase N and neprilysin. This inhibition increases the local concentration of enkephalins, which bind to opioid receptors and provide pain relief. The molecular targets of PL265 are primarily peripheral opioid receptors, and its mechanism involves the direct activation of the enkephalinergic system .

Comparison with Similar Compounds

PL265 is unique in its dual inhibition of aminopeptidase N and neprilysin, which distinguishes it from other enkephalinase inhibitors. Similar compounds include:

    Gabapentin: A ligand of the calcium channel sub-unit, used for neuropathic pain.

    A-317491: A P2X3 receptor antagonist.

    ACEA: A CB1 receptor agonist.

    AM1241 and JWH-133: CB2 receptor agonists.

    URB937: An inhibitor of the degradation of endogenous cannabinoids.

    NAV26: A Nav1.7 channel blocker

PL265’s unique mechanism of action and its ability to enhance endogenous opioid peptides make it a promising candidate for pain relief without the side effects associated with traditional opioids.

Properties

Molecular Formula

C27H35N2O9P

Molecular Weight

562.5 g/mol

IUPAC Name

(2S)-2-[[(2S)-2-[[hydroxy-[(1R)-1-(2-methylpropanoyloxymethoxycarbonylamino)ethyl]phosphoryl]methyl]-3-(4-phenylphenyl)propanoyl]amino]propanoic acid

InChI

InChI=1S/C27H35N2O9P/c1-17(2)26(33)37-16-38-27(34)29-19(4)39(35,36)15-23(24(30)28-18(3)25(31)32)14-20-10-12-22(13-11-20)21-8-6-5-7-9-21/h5-13,17-19,23H,14-16H2,1-4H3,(H,28,30)(H,29,34)(H,31,32)(H,35,36)/t18-,19+,23+/m0/s1

InChI Key

HLACXNCYLIKGES-YCRNBWNJSA-N

Isomeric SMILES

C[C@@H](C(=O)O)NC(=O)[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)CP(=O)([C@H](C)NC(=O)OCOC(=O)C(C)C)O

Canonical SMILES

CC(C)C(=O)OCOC(=O)NC(C)P(=O)(CC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)NC(C)C(=O)O)O

Origin of Product

United States

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